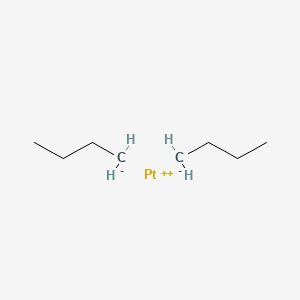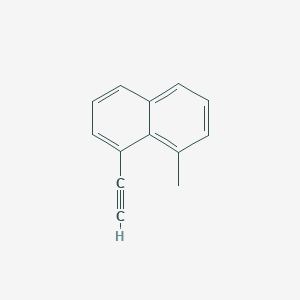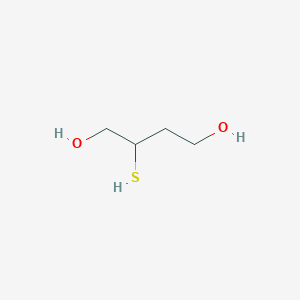
2-Sulfanylbutane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfanylbutane-1,4-diol is an organic compound with the molecular formula C4H10O2S It is a thiol-containing diol, characterized by the presence of both hydroxyl (-OH) and sulfanyl (-SH) functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylbutane-1,4-diol typically involves the reaction of 1,4-butanediol with hydrogen sulfide (H2S) under specific conditions. One common method is the thiolation of 1,4-butanediol using a thiolating agent such as thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include a temperature range of 50-100°C and a suitable solvent like ethanol or water.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor under controlled conditions. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity. The product is then purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Sulfanylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like halides or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), acetic anhydride (Ac2O)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Halides, esters
Wissenschaftliche Forschungsanwendungen
2-Sulfanylbutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activity and protein function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of polymers, resins, and other materials with specific properties, such as enhanced flexibility and durability.
Wirkmechanismus
The mechanism of action of 2-Sulfanylbutane-1,4-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity through the formation of disulfide bonds or other covalent modifications.
Pathways Involved: It can influence redox signaling pathways, affecting cellular processes such as apoptosis, proliferation, and differentiation. The presence of both hydroxyl and sulfanyl groups allows it to participate in a wide range of biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
1,4-Butanediol: A diol with the formula C4H10O2, used in the production of plastics and solvents.
2-Butyne-1,4-diol: An alkyne-containing diol with the formula C4H6O2, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of 2-Sulfanylbutane-1,4-diol:
- The presence of the sulfanyl group distinguishes it from other diols, providing unique chemical reactivity and potential applications.
- Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in synthetic chemistry.
- The dual functionality of hydroxyl and sulfanyl groups allows it to interact with a wide range of biological targets, making it a valuable compound in biomedical research.
Eigenschaften
CAS-Nummer |
64131-52-8 |
|---|---|
Molekularformel |
C4H10O2S |
Molekulargewicht |
122.19 g/mol |
IUPAC-Name |
2-sulfanylbutane-1,4-diol |
InChI |
InChI=1S/C4H10O2S/c5-2-1-4(7)3-6/h4-7H,1-3H2 |
InChI-Schlüssel |
GJRLHZCKWCARHD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(CO)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
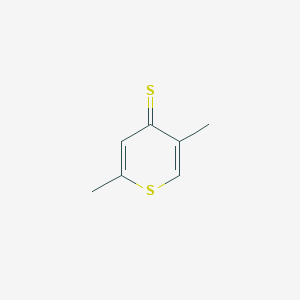
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
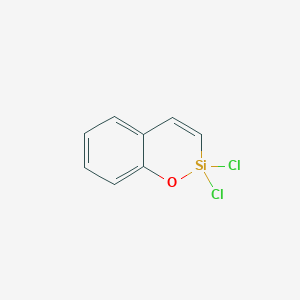
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
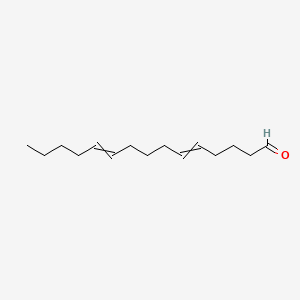

![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
